molecular formula C16H14ClN3OS B2854028 4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 216501-15-4

4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2854028
CAS No.: 216501-15-4
M. Wt: 331.82
InChI Key: ILOFLEJGCBNXNF-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methoxyphenyl hydrazine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Disulfides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methyl-phenyl)-5-phenyl-4H-[1,2,4]triazole-3-thiol
  • 4-(4-Chloro-2-methyl-phenyl)-5-(4-hydroxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Uniqueness

4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10-9-12(17)5-8-14(10)20-15(18-19-16(20)22)11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOFLEJGCBNXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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